molecular formula C13H17N5O2 B13975034 tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate

tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate

Cat. No.: B13975034
M. Wt: 275.31 g/mol
InChI Key: XJLCKTAELJQXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate is a synthetic compound featuring a tert-butyl ester group, an amino substituent, and a phenyl ring bearing a tetrazole moiety. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications . Its molecular framework is designed to balance lipophilicity (via the tert-butyl group) and hydrogen-bonding capacity (via the amino and tetrazole groups), making it a candidate for drug discovery, particularly in targeting receptors like P2Y2 .

Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate

InChI

InChI=1S/C13H17N5O2/c1-13(2,3)20-12(19)10(14)8-5-4-6-9(7-8)11-15-17-18-16-11/h4-7,10H,14H2,1-3H3,(H,15,16,17,18)

InChI Key

XJLCKTAELJQXNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC(=C1)C2=NNN=N2)N

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

The tetrazole ring is most commonly synthesized via a [2+3] cycloaddition between an aromatic nitrile and an azide source (e.g., sodium azide or trimethylsilyl azide). This reaction forms 5-substituted 1H-tetrazoles under appropriate conditions such as elevated temperature and the presence of catalysts or activating agents. Electron-withdrawing groups on the nitrile facilitate the reaction by lowering the LUMO energy, enhancing azide attack.

Multicomponent reactions (MCRs), especially Ugi-type reactions involving isocyanides, aldehydes, amines, and azides, have also been employed to generate tetrazole derivatives efficiently, allowing for structural diversity and convergence in synthesis.

Specific Preparation Route from Patent CN104151199A

A notable preparation method analogous to the synthesis of related tetrazole-containing amino acid esters is described in patent CN104151199A, which can be adapted for this compound:

  • Step 1: Use N-(triphenylmethyl)-5-(4-bromomethylbiphenyl-2-yl)tetrazole as a starting material to construct the tetrazole ring with a triphenylmethyl protecting group.
  • Step 2: React this intermediate with N-pentanoyl-L-valine tert-butyl ester in the presence of triethylamine and toluene under reflux for 4 hours.
  • Step 3: After reaction completion, the mixture is subjected to reduced pressure distillation, followed by aqueous work-up and brine washing to isolate the coupled product.
  • Step 4: The crude product is directly used in subsequent steps without purification, indicating a high-yielding and clean reaction.

This method highlights the use of protected tetrazole intermediates and amino acid tert-butyl esters to achieve the target compound efficiently.

Alternative Synthetic Approaches

  • Multicomponent Reactions: Utilizing isocyano esters derived from amino acids with aldehydes and azides under mild conditions to form tetrazole-containing amino acid derivatives in a single step.
  • Cycloaddition of Aromatic Nitriles: Direct cycloaddition of 3-cyanophenyl derivatives with sodium azide in the presence of catalysts to form the tetrazole ring, followed by esterification with tert-butanol or tert-butyl chloroformate to protect the carboxyl group.
  • Trityl Protection and Deprotection: Use of triphenylmethyl (trityl) groups to protect the tetrazole nitrogen during synthesis, allowing for selective functionalization and subsequent mild acidic deprotection to yield the free tetrazole.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield/Outcome
Tetrazole formation Aromatic nitrile + sodium azide, heat, catalyst (e.g., ZnCl2) Requires elevated temperature, sometimes pressure High yields (>80%) reported in literature
Coupling with amino acid ester N-(triphenylmethyl)-tetrazole intermediate + tert-butyl amino acid ester, triethylamine, toluene, reflux 4 h Base promotes nucleophilic substitution Isolated yield ~80%, crude product used directly
Deprotection Mild acid (e.g., TFA) Removes trityl protecting group Quantitative deprotection without degradation

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Type Advantages Limitations
[2+3] Cycloaddition of nitrile and azide Aromatic nitrile, sodium azide Cycloaddition Straightforward, high atom economy Requires elevated temp, catalyst
Multicomponent Ugi-type reaction Isocyanide, aldehyde, amine, azide Multicomponent Convergent, structural diversity Sensitive to amine reactivity, side products possible
Protected tetrazole intermediate coupling N-(triphenylmethyl)-tetrazole, tert-butyl amino acid ester, triethylamine Nucleophilic substitution High yield, clean reaction Requires protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions

1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzene ring.

    Substitution: The Boc-protected aminomethyl group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid, followed by nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzene ring, while reduction may lead to reduced forms of the tetrazole ring.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a building block for designing biologically active molecules.

    Medicine: It could be explored for its potential pharmacological properties, such as acting as a ligand for specific receptors.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene would depend on its specific application. For example, if used as a ligand, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Tazanolast (Butyl 2-Oxo-2-[[3-(1H-Tetrazol-5-yl)phenyl]amino]acetate)

  • Structural Differences: Tazanolast replaces the tert-butyl ester with a straight-chain butyl ester and substitutes the amino group with an oxo group .
  • Physicochemical Properties: Solubility: The tert-butyl group in the target compound reduces aqueous solubility compared to Tazanolast’s butyl ester, which has a lower logP (predicted).
  • Biological Activity: Tazanolast’s oxo group may limit hydrogen-bonding interactions compared to the amino group in the target compound, affecting receptor binding .
Property tert-Butyl 2-Amino-2-[3-(2H-Tetrazol-5-yl)phenyl]acetate Tazanolast
Molecular Formula C₁₃H₁₇N₅O₂ C₁₃H₁₅N₅O₃
Molar Mass (g/mol) ~289 (estimated) 289.295
Key Functional Groups tert-Butyl ester, amino, tetrazole Butyl ester, oxo, tetrazole

Ethyl 2-(2H-Tetrazol-5-yl)acetate

  • Structural Differences: Lacks the amino group and phenyl ring, featuring a simpler ethyl ester-linked tetrazole .
  • Physicochemical Properties: Lipophilicity: The ethyl group confers lower logP than the tert-butyl analog, increasing aqueous solubility but reducing membrane permeability.

2-Amino-2-[4-(2H-Tetrazol-5-yl)phenyl]propanoic Acid

  • Structural Differences: Replaces the tert-butyl ester with a propanoic acid group .
  • Physicochemical Properties: Ionization: The carboxylic acid group (pKa ~2.5) ionizes at physiological pH, enhancing solubility but limiting blood-brain barrier penetration.

tert-Butyl Carbamate Derivatives (e.g., Compound)

  • Functional Role : The tert-butyl carbamate group in ’s fluorescent antagonist serves as a protective group for amines during synthesis .
  • Synthetic Yield : The target compound’s tert-butyl group may introduce steric hindrance, reducing reaction efficiency (e.g., low yield of 0.67 mg in ) .

Key Findings and Implications

Steric Effects : tert-Butyl groups improve metabolic stability but may hinder synthetic accessibility and solubility .

Bioisosteric Replacement : Tetrazole moieties offer advantages over carboxylic acids in drug design, including enhanced stability and binding diversity .

Amino Group Utility: The amino substituent in the target compound enhances hydrogen-bonding interactions critical for receptor antagonism, as seen in P2Y2-targeting analogs .

Biological Activity

Tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O2C_{15}H_{20}N_{4}O_2, with a molecular weight of approximately 288.35 g/mol. The compound features a tert-butyl group, an amino group, and a tetrazole ring, which are significant for its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have highlighted the role of tetrazole-containing compounds in cancer therapy. For instance, compounds with similar structural motifs have shown micromolar inhibition of cancer cell proliferation by targeting mitotic kinesins like HSET (KIFC1). The presence of the tetrazole moiety enhances the anticancer potency due to its ability to interact with cellular targets effectively .
  • Inhibition of Amine Oxidases :
    • This compound has been evaluated for its inhibitory effects on amine oxidases, particularly AOC3 (amine oxidase copper-containing 3). This enzyme is involved in inflammatory processes, and its inhibition may lead to new therapeutic avenues for managing inflammation-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Disruption : By inhibiting proteins involved in mitosis, such as HSET, this compound can induce multipolar spindle formation in cancer cells, leading to cell death.
  • Enzyme Inhibition : The compound acts as a tight-binding inhibitor for AOC3, disrupting its normal function and potentially mitigating inflammatory responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the tetrazole ring and the phenyl group can significantly influence the biological activity:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groups on the phenyl ringIncreased potency against cancer cell lines
Variation in alkyl chain length on the amino groupAltered selectivity towards amine oxidases

These findings suggest that careful structural modifications can optimize the therapeutic potential of this compound.

Case Studies

  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, one study reported an IC50 value in the low micromolar range against breast cancer cells .
  • In Vivo Studies :
    • Preliminary in vivo studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models. These studies will provide insights into the potential clinical applications of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.